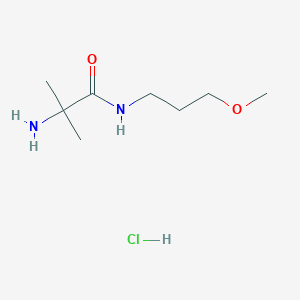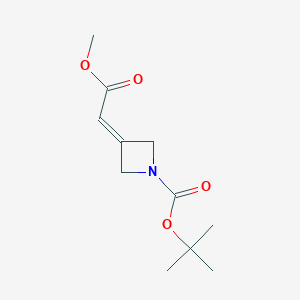
2-Ethyl-2-methylcyclopropane-1-carboxylic acid
Overview
Description
2-Ethyl-2-methylcyclopropane-1-carboxylic acid is a chemical compound with the molecular formula C7H12O2 and a molecular weight of 128.17 g/mol . It is a liquid at room temperature .
Molecular Structure Analysis
The InChI code for 2-Ethyl-2-methylcyclopropane-1-carboxylic acid is1S/C7H12O2/c1-3-7(2)4-5(7)6(8)9/h5H,3-4H2,1-2H3,(H,8,9) . This indicates that the molecule consists of a cyclopropane ring with an ethyl and a methyl group attached to one carbon, and a carboxylic acid group attached to another carbon. Physical And Chemical Properties Analysis
2-Ethyl-2-methylcyclopropane-1-carboxylic acid is a liquid at room temperature .Scientific Research Applications
Ethylene Biosynthesis in Plants
Research on 1-Aminocyclopropane-1-carboxylic acid (ACC) has significantly advanced our understanding of ethylene biosynthesis in plants. ACC is identified as a major precursor to ethylene, a plant hormone regulating various developmental processes and stress responses. The enzymatic conversion of ACC into ethylene involves key enzymes such as ACC synthase (ACS) and ACC oxidase (ACO), highlighting the complex regulation of ethylene production and its crucial role in plant physiology (Hoffman et al., 1982).
Ethylene-Independent Roles of ACC
Recent studies have unveiled ethylene-independent roles of ACC, suggesting its involvement in signaling mechanisms beyond ethylene biosynthesis. These findings indicate ACC's potential in regulating plant development, cell wall signaling, and responses to environmental stresses, offering a broader perspective on its physiological significance (Polko & Kieber, 2019).
ACC Transport and Metabolism
Understanding the transport and metabolism of ACC within plants has been a focus of recent research, shedding light on the mechanisms by which ethylene responses are modulated. Studies have identified transporters involved in ACC movement across plant tissues and explored how ACC's conjugation and deamination affect ethylene biosynthesis and signaling pathways. This research provides insights into how plants regulate ethylene production and response at the molecular level (Vanderstraeten & Van Der Straeten, 2017).
Applications in Agriculture and Biotechnology
The manipulation of ACC levels and ethylene signaling has practical applications in agriculture and biotechnology. For example, the use of 1-methylcyclopropene (1-MCP) to inhibit ethylene perception extends the shelf life of fruits and vegetables, demonstrating the applied benefits of understanding ACC's role in ethylene biosynthesis. These applications underscore the potential of targeting ACC and ethylene pathways to enhance crop quality and post-harvest longevity (Blankenship & Dole, 2003).
Safety And Hazards
properties
IUPAC Name |
2-ethyl-2-methylcyclopropane-1-carboxylic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H12O2/c1-3-7(2)4-5(7)6(8)9/h5H,3-4H2,1-2H3,(H,8,9) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NFZQLMTWIZTMJI-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1(CC1C(=O)O)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H12O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
128.17 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-Ethyl-2-methylcyclopropane-1-carboxylic acid | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.









![6-(Cyclopropylmethoxy)[1,1'-biphenyl]-3-carbaldehyde](/img/structure/B1527510.png)


![1-Azepanyl(4,5,6,7-tetrahydro-1H-pyrazolo-[4,3-c]pyridin-3-yl)methanone hydrochloride](/img/structure/B1527516.png)


![3-Amino-n-[3-(dimethylamino)propyl]propanamide dihydrochloride](/img/structure/B1527520.png)
